Structural Differentiation: 4-Methoxyphenacyl vs. Unsubstituted Phenacyl N1-Substituent
The target compound (CAS 1638612-95-9) incorporates a 4-methoxyphenacyl group at the imidazole N1 position. Its closest cataloged analog, diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate (CAS 1638612-75-5), possesses an unsubstituted phenacyl group. The electron-donating methoxy substituent alters the electron density of the phenyl ring and can participate in hydrogen-bonding interactions with target protein residues . In structurally related imidazole-based sEH inhibitors disclosed in US 10,377,744 B2, compound-to-compound variations in aryl substitution produced Ki differences ranging from 0.05 nM to >100 nM, demonstrating that seemingly minor substituent changes can shift potency by over three orders of magnitude [1].
| Evidence Dimension | N1-aryl substituent identity |
|---|---|
| Target Compound Data | 4-Methoxyphenacyl (CAS 1638612-95-9); MW 360.4; C18H20N2O6 |
| Comparator Or Baseline | Unsubstituted phenacyl (CAS 1638612-75-5); MW 330.33; C17H18N2O5 |
| Quantified Difference | MW difference: +30.07 Da; additional hydrogen bond acceptor (methoxy oxygen); altered logP (estimated ~0.3-0.5 unit decrease) |
| Conditions | Structural comparison based on catalog specifications ; SAR context from imidazole sEH inhibitor patent [1] |
Why This Matters
The 4-methoxy group introduces a hydrogen-bond acceptor that can directly engage catalytic-site residues in sEH, potentially enhancing binding affinity relative to the unsubstituted analog—a structural determinant that cannot be achieved with CAS 1638612-75-5.
- [1] Hammock, B.D., Lee, K.S.S., Inceoglu, A.B. US Patent 10,377,744 B2: Potent soluble epoxide hydrolase inhibitors. Eicosis LLC. Granted August 13, 2019. View Source
